PROTAC EED degrader-2 (AZ-14117230; CAS 2639882-69-0) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that links an EED-binding warhead to a von Hippel-Lindau (VHL) E3 ligase recruiting ligand. By binding the Embryonic Ectoderm Development (EED) subunit with sub-nanomolar affinity (pKD = 9.27), it induces the ubiquitination and subsequent proteasomal degradation of the entire Polycomb Repressive Complex 2 (PRC2) [1]. For procurement and assay design, this compound serves as a critical tool for completely ablating PRC2 scaffolding functions, offering a distinct mechanistic advantage over traditional catalytic inhibitors in models of diffuse large B-cell lymphoma (DLBCL) and other PRC2-dependent malignancies .
Substituting PROTAC EED degrader-2 with conventional EZH2 inhibitors (e.g., tazemetostat) or standard EED allosteric inhibitors (e.g., MAK683) fundamentally alters the experimental outcome. Small-molecule inhibitors only block the methyltransferase activity of the complex, leaving the physical PRC2 protein scaffold intact [1]. This intact scaffold can maintain non-catalytic oncogenic functions and is highly susceptible to acquired resistance via secondary EZH2 mutations that abrogate drug binding. In contrast, PROTAC EED degrader-2 drives the physical elimination of EED, EZH2, and SUZ12 simultaneously, preventing scaffolding-mediated resistance and ensuring complete pathway shutdown, which is critical for accurate target validation and therapeutic modeling .
While standard EED inhibitors like MAK683 only occupy the allosteric binding pocket, PROTAC EED degrader-2 (1 μM, 1-24 h) actively drives the proteasomal degradation of EED alongside its associated PRC2 subunits, EZH2 and SUZ12, in Karpas422 cells [1]. This multi-subunit clearance eliminates the non-catalytic scaffolding functions of the PRC2 complex that persist when using traditional inhibitors .
| Evidence Dimension | PRC2 Subunit Protein Levels |
| Target Compound Data | Near-complete depletion of EED, EZH2, and SUZ12 (1 μM, 24h) |
| Comparator Or Baseline | MAK683 or EZH2 inhibitors (Protein levels remain stable/intact) |
| Quantified Difference | Transition from purely catalytic inhibition to physical complex degradation |
| Conditions | Karpas422 DLBCL cell line, 1-24 hour treatment window |
Essential for researchers needing to eliminate the physical presence of the PRC2 complex rather than merely silencing its enzymatic activity.
PROTAC EED degrader-2 demonstrates exceptional target engagement, binding to EED with a pKD of 9.27 ± 0.05 (equivalent to ~0.53 nM Kd) and inhibiting PRC2 function with a pIC50 of 8.11 ± 0.09 (~7.7 nM) [1]. This represents a highly efficient target engagement profile compared to alternative PRC2 degraders like UNC6852, which exhibits a much weaker EED IC50 of 247 nM [2].
| Evidence Dimension | EED Binding and PRC2 Inhibition |
| Target Compound Data | pKD = 9.27 (Kd ~0.5 nM); pIC50 = 8.11 (~7.7 nM) |
| Comparator Or Baseline | UNC6852 (EED IC50 = 247 nM) |
| Quantified Difference | >30-fold higher potency in target engagement and functional inhibition |
| Conditions | In vitro biochemical binding and PRC2 functional assays |
Ensures robust ternary complex formation at lower dosing concentrations, minimizing off-target toxicity in sensitive cell assays.
A major procurement hurdle for high-molecular-weight PROTACs (MW = 960.1 g/mol) is poor in vivo solubility. PROTAC EED degrader-2 demonstrates reliable processability in standard laboratory workflows, achieving stable working solutions from a 20.0 mg/mL DMSO stock . For in vivo dosing, it is highly compatible with mainstream vehicle systems, such as 10% DMSO in corn oil or a standard PEG300/Tween-80/Saline matrix, ensuring reproducible delivery without the need for exotic or proprietary lipid nanoparticle formulations required by more lipophilic analogs .
| Evidence Dimension | In Vivo Vehicle Compatibility |
| Target Compound Data | Soluble and stable in 10% DMSO / 90% Corn Oil or standard PEG300 matrices |
| Comparator Or Baseline | Atypical high-MW PROTACs (Often require complex nanoparticle or cyclodextrin encapsulation) |
| Quantified Difference | Enables direct substitution into standard small-molecule dosing protocols |
| Conditions | In vivo murine models |
Reduces formulation overhead and ensures immediate compatibility with standard in vivo pharmacokinetic and efficacy testing workflows.
Because it degrades the entire PRC2 complex, this compound is the ideal choice for validating whether resistant DLBCL cells rely on the physical PRC2 scaffold or just its methyltransferase activity [1].
Serves as a benchmark VHL-recruiting PROTAC in comparative assays when designing novel degraders or assessing the efficacy of cereblon (CRBN)-based alternatives .
Thanks to its compatibility with conventional DMSO/Corn Oil or PEG300 formulation matrices, it is highly suited for rapid deployment in murine pharmacokinetic and tumor-inhibition models without requiring specialized formulation engineering .